3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole
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Overview
Description
3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The dimethyl, propyl, and vinylsulfonyl groups can be introduced through various alkylation and sulfonylation reactions. For example, the vinylsulfonyl group can be introduced using vinyl sulfone as a reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The vinylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The vinylsulfonyl group could play a key role in these interactions, forming covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-propyl-1H-pyrazole: Lacks the vinylsulfonyl group, which may result in different chemical reactivity and biological activity.
4-(Vinylsulfonyl)-1H-pyrazole: Lacks the dimethyl and propyl groups, which may affect its solubility and interaction with other molecules.
Uniqueness
3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of the vinylsulfonyl group, in particular, may enhance its reactivity and ability to form covalent bonds with target molecules.
Properties
Molecular Formula |
C10H16N2O2S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
4-ethenylsulfonyl-3,5-dimethyl-1-propylpyrazole |
InChI |
InChI=1S/C10H16N2O2S/c1-5-7-12-9(4)10(8(3)11-12)15(13,14)6-2/h6H,2,5,7H2,1,3-4H3 |
InChI Key |
VGSZDMVTWAYTQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)S(=O)(=O)C=C)C |
Origin of Product |
United States |
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